molecular formula C22H16Cl2O2 B3145231 (2E)-3-[4-(Benzyloxy)phenyl]-1-(2,5-dichlorophenyl)prop-2-en-1-one CAS No. 569366-45-6

(2E)-3-[4-(Benzyloxy)phenyl]-1-(2,5-dichlorophenyl)prop-2-en-1-one

Cat. No.: B3145231
CAS No.: 569366-45-6
M. Wt: 383.3 g/mol
InChI Key: KEYSIBGPHZXKOJ-MDWZMJQESA-N
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Description

(2E)-3-[4-(Benzyloxy)phenyl]-1-(2,5-dichlorophenyl)prop-2-en-1-one: is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-[4-(Benzyloxy)phenyl]-1-(2,5-dichlorophenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-(benzyloxy)benzaldehyde and 2,5-dichloroacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving the α,β-unsaturated carbonyl system.

    Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to a saturated carbonyl system.

    Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products:

    Oxidation: Products may include epoxides or diols.

    Reduction: The major product would be the corresponding saturated ketone.

    Substitution: Products would include halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

Chemistry: The compound is used as a precursor in the synthesis of various heterocyclic compounds, which are of interest for their potential biological activities.

Biology and Medicine: Research has shown that chalcones, including (2E)-3-[4-(Benzyloxy)phenyl]-1-(2,5-dichlorophenyl)prop-2-en-1-one, exhibit a range of biological activities such as anti-inflammatory, antimicrobial, and anticancer properties. These activities are attributed to their ability to interact with various biological targets, including enzymes and receptors.

Industry: In the material science field, chalcones are explored for their potential use in organic electronic devices due to their conjugated systems, which can facilitate charge transport.

Mechanism of Action

The biological activity of (2E)-3-[4-(Benzyloxy)phenyl]-1-(2,5-dichlorophenyl)prop-2-en-1-one is primarily due to its ability to interact with cellular targets. For instance, its anticancer activity is thought to involve the inhibition of key enzymes involved in cell proliferation, such as topoisomerases. Additionally, the compound can induce apoptosis in cancer cells through the activation of caspases and the modulation of apoptotic pathways.

Comparison with Similar Compounds

  • (2E)-3-(4-Hydroxyphenyl)-1-(2,5-dichlorophenyl)prop-2-en-1-one
  • (2E)-3-(4-Methoxyphenyl)-1-(2,5-dichlorophenyl)prop-2-en-1-one
  • (2E)-3-(4-Nitrophenyl)-1-(2,5-dichlorophenyl)prop-2-en-1-one

Comparison: While these compounds share a similar core structure, the substituents on the phenyl rings can significantly influence their chemical reactivity and biological activity. For example, the presence of a hydroxyl group can enhance hydrogen bonding interactions, potentially increasing the compound’s solubility and reactivity. Similarly, a nitro group can introduce electron-withdrawing effects, altering the compound’s electrophilic and nucleophilic properties.

Uniqueness: The unique combination of the benzyloxy and dichlorophenyl groups in (2E)-3-[4-(Benzyloxy)phenyl]-1-(2,5-dichlorophenyl)prop-2-en-1-one contributes to its distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

(E)-1-(2,5-dichlorophenyl)-3-(4-phenylmethoxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16Cl2O2/c23-18-9-12-21(24)20(14-18)22(25)13-8-16-6-10-19(11-7-16)26-15-17-4-2-1-3-5-17/h1-14H,15H2/b13-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEYSIBGPHZXKOJ-MDWZMJQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C=CC(=O)C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)/C=C/C(=O)C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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